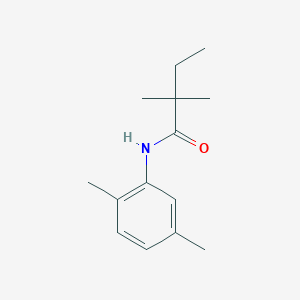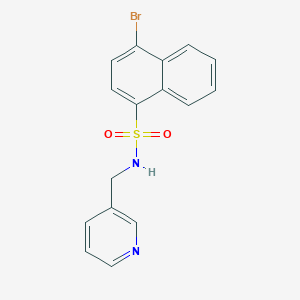
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide, also known as TQBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TQBS has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's mechanism of action is not fully understood, but it has been shown to interact with various cellular pathways. One proposed mechanism is that 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide inhibits the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has also been shown to activate the AMPK pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide exhibits a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been shown to have antioxidant properties. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide is not yet widely available, which may limit its use in some research settings.
未来方向
There are several future directions for research on 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide. One area of interest is further investigation of its potential as an anti-inflammatory agent, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's potential as an anti-cancer agent, with a focus on its mechanism of action and potential for combination therapy with other cancer treatments. Additionally, further research is needed to fully understand 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's effects on cellular pathways and its potential for use in treating metabolic disorders such as diabetes.
合成方法
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide can be synthesized through a multistep process involving the reaction of quinoline and benzenesulfonyl chloride. The resulting intermediate is then reacted with trimethylamine to produce 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide. This synthesis method has been optimized to yield high purity 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide for research purposes.
科学研究应用
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide may have potential as a treatment for inflammatory diseases.
Another area of research is 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's potential as an anti-cancer agent. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. This makes 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide a promising candidate for further investigation as a potential treatment for cancer.
属性
产品名称 |
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide |
|---|---|
分子式 |
C18H18N2O2S |
分子量 |
326.4 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c1-12-8-13(2)18(14(3)9-12)23(21,22)20-16-10-15-6-4-5-7-17(15)19-11-16/h4-11,20H,1-3H3 |
InChI 键 |
NWLQPEYHPVUZMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C |
溶解度 |
19.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)

![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)








